2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
Synthesis Analysis
The synthesis of 6-enaminopurines, which are structurally related to the compound of interest, has been achieved through two different approaches. The first approach involves the reaction of 5-amino-4-cyanoformimidoyl imidazoles with ethoxymethylenemalononitrile or ethoxymethylenecyanoacetate under mild conditions, leading to the formation of 9-substituted 6-enaminopurines. This process is believed to proceed via an imidazo-pyrrolidine intermediate, which then rearranges to the desired product . The second approach uses 6-methoxyformimidoyl purines, which are prepared from the same imidazoles, and reacts them with malononitrile and methylcyanoacetate in the presence of a mild acid catalyst to yield the 6-enaminopurines with good efficiency .
Molecular Structure Analysis
The molecular rearrangement of 1-substituted 9b-hydroxy-3,3a,5,9b-tetrahydro-1H-imidazo[4,5-c]quinoline-2,4-diones has been studied, revealing an unexpected pathway to new indole and imidazolinone derivatives. The reaction in boiling acetic acid leads to the formation of 2-alkyl/aryl-1H-indol-3-yl-ureas and/or 1,3-bis[2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)-phenyl]-ureas. The structure of these compounds was confirmed by various spectroscopic methods, including 1H NMR, 13C NMR, IR, and mass spectra .
Chemical Reactions Analysis
The bis(acetyloxy)(phenyl)-λ³-iodane-mediated oxidative coupling of 2-aminopyridines with β-keto esters and 1,3-diones has been employed to synthesize imidazo[1,2-a]pyridines. The amount of boron trifluoride etherate catalyst is crucial in determining the reaction outcome. With 0.2 equivalents of the catalyst, imidazo[1,2-a]pyridines are formed, while increasing the catalyst to 1.0 equivalents leads to α-acetoxylation of the β-keto esters .
Physical and Chemical Properties Analysis
The halogenation of [2-(trimethylsilyl)ethoxy]methyl (SEM) protected 2,2′-Bi-1H-imidazole has been investigated, showing that treatment with N-bromosuccinimide or N-chlorosuccinimide yields predominantly the monohalogenated derivatives. The SEM protecting group can then be removed to obtain pure mono-halo-2,2′-bi-H-imidazoles, which is relevant for understanding the reactivity and protection strategies for imidazole derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Hydantoin Derivatives : Hydantoins, including imidazolidine-2,4-dione derivatives, are recognized for their diverse biological and pharmacological activities, making them significant in therapeutic and agrochemical applications. These compounds also play a crucial role in the synthesis of non-natural amino acids with potential medical uses. The Bucherer-Bergs reaction is highlighted as an efficient method for synthesizing hydantoins, suggesting a pathway for exploring similar compounds like 2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione (Shaikh et al., 2023).
Curcumin Derivatives : The modification of curcumin's carbonyl group to prepare new analogues, including Schiff base, hydrazone, and oxime derivatives, indicates the strategic importance of functional group manipulation in enhancing biological activity. This approach may also be applicable to the design and synthesis of derivatives from the target compound for increased medicinal benefits (Omidi & Kakanejadifard, 2020).
Environmental Science Applications
Removal of Organic Pollutants : The use of redox mediators in conjunction with oxidoreductive enzymes for the treatment of organic pollutants in wastewater showcases the potential for chemical compounds to play a role in environmental remediation. The effectiveness of these systems in degrading recalcitrant compounds may provide insights into the environmental applications of complex heterocyclic compounds (Husain & Husain, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-ethoxyethyl)-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-6-8-20-11(3)12(4)22-13-14(18-16(20)22)19(5)17(24)21(15(13)23)9-10-25-7-2/h6H,1,7-10H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRLLLDEOYEHIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C(=C(N3CC=C)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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